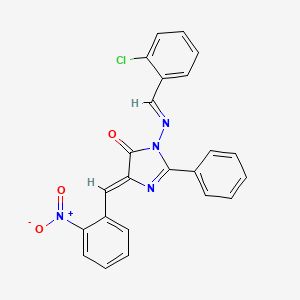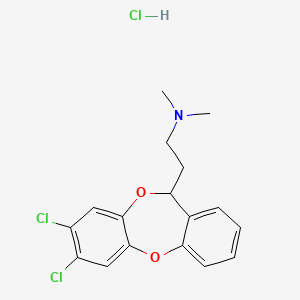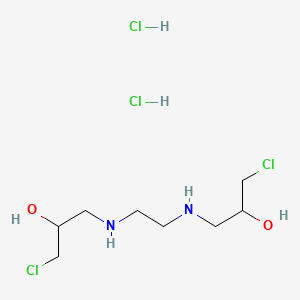
1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two gamma-chloro-beta-hydroxypropylamino groups attached to an ethane backbone, with two hydrochloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride typically involves the reaction of ethylenediamine with epichlorohydrin under controlled conditions. The process can be summarized as follows:
Reaction of Ethylenediamine with Epichlorohydrin: Ethylenediamine is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane.
Formation of Dihydrochloride Salt: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
The reaction conditions typically involve maintaining a temperature range of 0-5°C during the addition of epichlorohydrin to control the exothermic reaction and ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification Steps: Employing purification steps such as crystallization or recrystallization to obtain the pure dihydrochloride salt.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Condensation Reactions: The amino groups can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substituted Derivatives: Products of substitution reactions include various substituted amines or thiols.
Oxidized or Reduced Compounds: Products of oxidation or reduction reactions include carbonyl compounds or alkanes.
科学研究应用
1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride involves its reactivity with nucleophiles The chloro groups can react with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and nucleic acids
相似化合物的比较
Similar Compounds
1,2-Bis(methylamino)ethane-1,2-diol dihydrochloride: Similar structure but with methylamino groups instead of gamma-chloro-beta-hydroxypropylamino groups.
Ethylenediamine derivatives: Various derivatives of ethylenediamine with different substituents.
Uniqueness
1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo substitution, oxidation, and reduction reactions makes it versatile for various scientific and industrial uses.
This compound’s unique structure and reactivity make it a valuable tool in research and industry, with ongoing studies exploring its full potential.
属性
CAS 编号 |
85095-76-7 |
|---|---|
分子式 |
C8H20Cl4N2O2 |
分子量 |
318.1 g/mol |
IUPAC 名称 |
1-chloro-3-[2-[(3-chloro-2-hydroxypropyl)amino]ethylamino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C8H18Cl2N2O2.2ClH/c9-3-7(13)5-11-1-2-12-6-8(14)4-10;;/h7-8,11-14H,1-6H2;2*1H |
InChI 键 |
XZQPUUYZRSPCRU-UHFFFAOYSA-N |
规范 SMILES |
C(CNCC(CCl)O)NCC(CCl)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


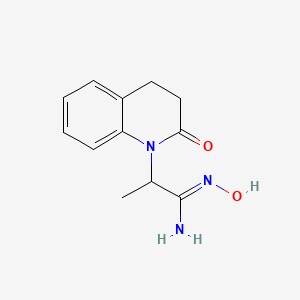




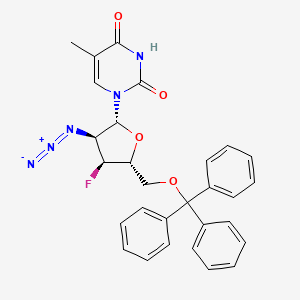
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)




